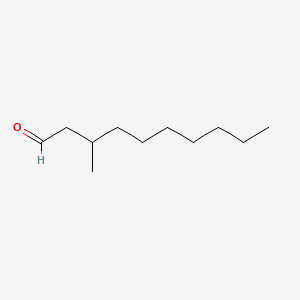
3-Methyldecan-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyldecan-1-al: is an organic compound with the molecular formula C11H22O . It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinct odor and is often used in the fragrance industry. Its structure consists of a ten-carbon chain with a methyl group attached to the third carbon and an aldehyde group at the terminal carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyldecan-1-al can be synthesized through various methods, including:
-
Oxidation of 3-Methyldecanol: : This method involves the oxidation of 3-methyldecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
-
Hydroformylation of 2-Methylnonene: : This method involves the hydroformylation of 2-methylnonene using a rhodium catalyst in the presence of carbon monoxide and hydrogen. The reaction yields a mixture of aldehydes, which can be separated and purified to obtain this compound.
Industrial Production Methods
In an industrial setting, this compound is often produced through the hydroformylation process due to its efficiency and scalability. The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 3-Methyldecan-1-al can undergo oxidation to form 3-methyldecanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to 3-methyldecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Nucleophilic Addition: : this compound can participate in nucleophilic addition reactions with reagents such as Grignard reagents (RMgX) to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 3-Methyldecanoic acid.
Reduction: 3-Methyldecanol.
Nucleophilic Addition: Secondary alcohols.
Scientific Research Applications
3-Methyldecan-1-al has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of 3-methyldecan-1-al involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is exploited in various biochemical assays and synthetic applications. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
3-Methyldecan-1-al can be compared with other similar aldehydes, such as:
Decanal: A straight-chain aldehyde with ten carbon atoms. Unlike this compound, it lacks the methyl group on the third carbon.
2-Methyldecan-1-al: Similar to this compound but with the methyl group on the second carbon.
3-Methylundecan-1-al: An aldehyde with an additional carbon in the chain compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
77772-07-7 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
3-methyldecanal |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-11(2)9-10-12/h10-11H,3-9H2,1-2H3 |
InChI Key |
QLWNBLGQVMVTEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



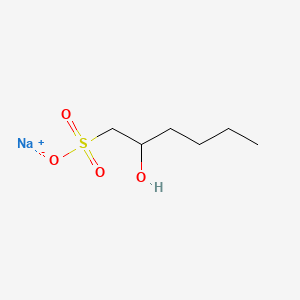
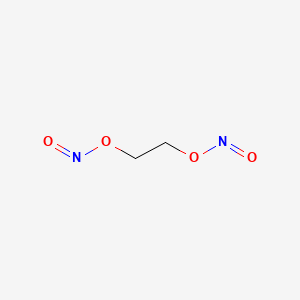

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)
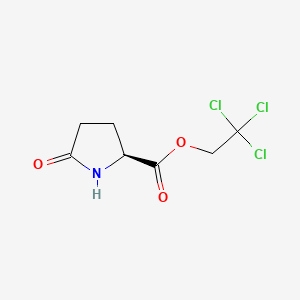

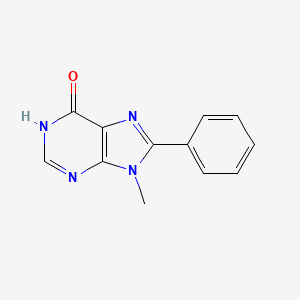
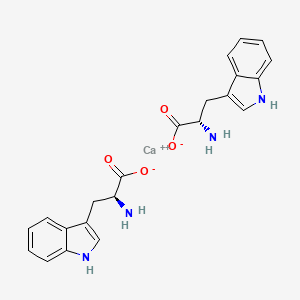
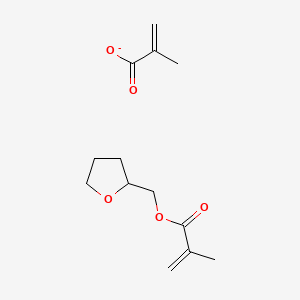
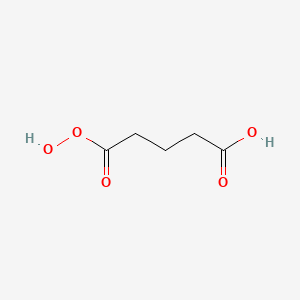

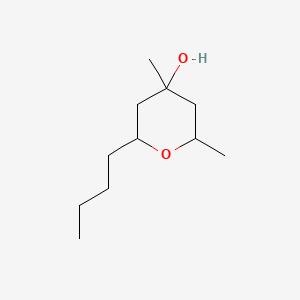
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
